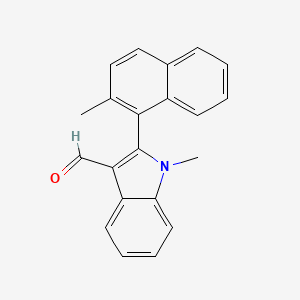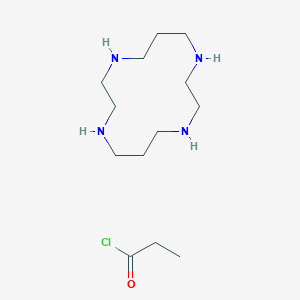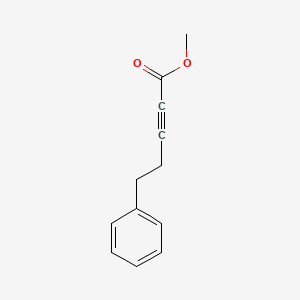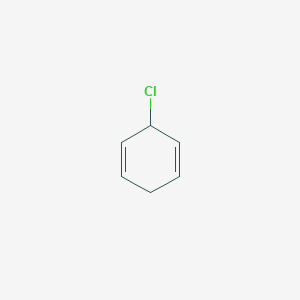
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the condensation of 1-methylindole-3-carboxaldehyde with 2-methyl-1-naphthalenyl derivatives under specific reaction conditions . Industrial production methods often utilize optimized procedures to ensure high yield and purity, involving catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives .
Scientific Research Applications
1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Indole derivatives are studied for their roles in biological systems, including their interactions with enzymes and receptors.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Compared to other indole derivatives, 1H-Indole-3-carboxaldehyde, 1-methyl-2-(2-methyl-1-naphthalenyl)- stands out due to its unique structural features and enhanced biological activity. Similar compounds include:
1-Methylindole-3-carboxaldehyde: Known for its use in synthesizing various organic compounds.
Indole-3-carboxaldehyde: Widely studied for its biological activities and synthetic applications.
1H-Indole-3-carbaldehyde: Utilized in multicomponent reactions to create complex molecules.
These compounds share the indole nucleus but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
590401-49-3 |
|---|---|
Molecular Formula |
C21H17NO |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
1-methyl-2-(2-methylnaphthalen-1-yl)indole-3-carbaldehyde |
InChI |
InChI=1S/C21H17NO/c1-14-11-12-15-7-3-4-8-16(15)20(14)21-18(13-23)17-9-5-6-10-19(17)22(21)2/h3-13H,1-2H3 |
InChI Key |
WIVZWRZXBCUOKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C3=C(C4=CC=CC=C4N3C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tri(propan-2-yl)[(3-propyl-3,4-dihydronaphthalen-1-yl)oxy]silane](/img/structure/B14222177.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-quinoxalinyl)-](/img/structure/B14222180.png)


![Hexanoic acid, 6-[methyl[(1S)-1-methyl-2-phenylethyl]amino]-](/img/structure/B14222188.png)
![4,6-Di([2,2'-bipyridin]-6-yl)pyrimidin-2(1H)-one](/img/structure/B14222190.png)

![1H-Pyrrole, 2,5-dihydro-1-[(1S)-1-phenylethyl]-](/img/structure/B14222214.png)

![1-[(4-Chloro-3-methylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14222226.png)
![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-4-en-1-yl)benzene](/img/structure/B14222239.png)
![Pyridine, 2-[5-phenyl-4-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]-](/img/structure/B14222245.png)
